molecular formula C8H12N6O3S B15581946 Apoptosis inducer 18

Apoptosis inducer 18

Katalognummer: B15581946
Molekulargewicht: 272.29 g/mol
InChI-Schlüssel: MHZIENBKPXTTPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Apoptosis inducer 18 is a useful research compound. Its molecular formula is C8H12N6O3S and its molecular weight is 272.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H12N6O3S

Molekulargewicht

272.29 g/mol

IUPAC-Name

N-[4-amino-2-(2-hydrazinyl-2-oxoethyl)sulfanyl-6-oxo-1H-pyrimidin-5-yl]acetamide

InChI

InChI=1S/C8H12N6O3S/c1-3(15)11-5-6(9)12-8(13-7(5)17)18-2-4(16)14-10/h2,10H2,1H3,(H,11,15)(H,14,16)(H3,9,12,13,17)

InChI-Schlüssel

MHZIENBKPXTTPY-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Structure-Activity Relationship Studies of Apoptosis Inducers: A Technical Guide Based on Celecoxib Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies for a class of apoptosis-inducing agents, using celecoxib (B62257) and its analogs as a case study. The document details the molecular pathways, experimental protocols, and quantitative data analysis essential for the rational design of novel apoptosis inducers in the context of cancer drug discovery.

Introduction: Targeting Apoptosis in Cancer Therapy

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Cancer cells often evade apoptosis through various mechanisms, leading to uncontrolled proliferation. Consequently, the induction of apoptosis in tumor cells is a primary goal of many cancer therapies. The development of small molecules that can trigger this process is an active area of research.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. By systematically modifying the chemical structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key molecular features, or pharmacophores, responsible for the desired therapeutic effect. This iterative process guides the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates.

This guide will focus on celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, which has been shown to induce apoptosis in various cancer cell lines through mechanisms that can be both dependent and independent of its COX-2 inhibitory activity.[1][2] The exploration of celecoxib analogs provides a clear framework for understanding the SAR of apoptosis induction.

Data Presentation: Quantitative SAR of Celecoxib Analogs

The anti-proliferative activity and apoptosis-inducing potential of celecoxib analogs have been evaluated in various cancer cell lines, with the MCF-7 breast cancer cell line being a common model.[3][4][5] The following tables summarize the quantitative data from SAR studies, highlighting how modifications to the celecoxib scaffold affect its biological activity.

Table 1: Anti-proliferative Activity of Celecoxib Analogs in MCF-7 Cells

CompoundR1R2R3IC50 (µM)Fold-change vs. Celecoxib
Celecoxib SO2NH2CH3CF328.50 ± 1.151.0
3a SO2NH2CH3CONHN=CH-(4-F-Ph)20.13 ± 0.811.4
3c SO2NH2BrCONHN=CH-(4-F-Ph)3.10 ± 0.129.2
5b OCH3ClCONHN=CH-(4-OCH3-Ph)4.10 ± 0.167.0
5c OCH3BrCONHN=CH-(4-OCH3-Ph)3.20 ± 0.138.9

Data synthesized from published studies.[3][5] IC50 values represent the concentration required to inhibit 50% of cell growth.

Table 2: Apoptosis Induction and Mechanistic Data for Lead Analogs in MCF-7 Cells

CompoundApoptosis Induction (Fold-change vs. Control)p53 Expression (Fold-change vs. Control)Bax/Bcl-2 Ratio (Fold-change vs. Control)Active Caspase-7 (Fold-change vs. Control)
3c 24.16.115.27.3
5b 18.34.210.84.1
5c 22.55.813.56.9

Data represents the fold-change in apoptotic markers after treatment with the IC50 concentration of each compound for 24 hours.[3][5]

SAR Insights:

  • The replacement of the trifluoromethyl (CF3) group at the R3 position with an arylidene hydrazine-1-carbonyl moiety generally enhances anti-proliferative activity.[4]

  • Substitution at the R2 position on the phenyl ring from a methyl (CH3) group to a more electron-withdrawing and lipophilic bromine (Br) or chlorine (Cl) atom significantly increases potency (e.g., compare 3a and 3c).[4]

  • The sulfonamide (SO2NH2) group at R1 is not essential for activity, as potent analogs with a methoxy (B1213986) (OCH3) group have been identified (e.g., 5b and 5c).[4]

  • The potent anti-proliferative activity of the lead analogs (3c, 5b, 5c) is strongly correlated with their ability to induce apoptosis, as evidenced by the significant increases in p53 expression, the Bax/Bcl-2 ratio, and active caspase-7 levels.[3][5]

Signaling Pathways in Celecoxib Analog-Induced Apoptosis

Celecoxib and its analogs primarily induce apoptosis through the intrinsic or mitochondrial pathway.[1][4] This pathway is initiated by intracellular stress signals and converges on the mitochondria. The process involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of a cascade of caspases, the executioner enzymes of apoptosis.

G Celecoxib Analog-Induced Apoptosis Pathway cluster_0 Upstream Signaling cluster_1 Mitochondrial Regulation cluster_2 Apoptosome Formation & Caspase Cascade cluster_3 Execution Phase Celecoxib_Analog Celecoxib Analog p53 p53 Activation Celecoxib_Analog->p53 increases expression Bax Bax Upregulation p53->Bax activates Bcl2 Bcl-2 Downregulation p53->Bcl2 inhibits Mito_Perm Mitochondrial Outer Membrane Permeabilization Bax->Mito_Perm promotes Bcl2->Mito_Perm inhibits CytoC Cytochrome c Release Mito_Perm->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Casp9 activates Casp37 Pro-Caspase-3/7 -> Caspase-3/7 Casp9->Casp37 activates PARP PARP Cleavage Casp37->PARP DNA_Frag DNA Fragmentation Casp37->DNA_Frag Apoptosis Apoptosis PARP->Apoptosis DNA_Frag->Apoptosis

Celecoxib analog intrinsic apoptosis signaling pathway.

Experimental Protocols

Reproducible and well-defined experimental protocols are critical for generating reliable SAR data. The following sections provide detailed methodologies for key assays used to evaluate the apoptosis-inducing activity of celecoxib analogs in MCF-7 cells.

4.1. Cell Culture

  • Cell Line: MCF-7 (human breast adenocarcinoma cell line).

  • Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculturing: Passage cells at 80-90% confluency using Trypsin-EDTA.

4.2. Cell Viability Assay (MTT Assay) This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells, providing an indication of cell viability.[6][7]

  • Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the test compounds (e.g., celecoxib and its analogs) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

4.3. Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]

  • Seeding and Treatment: Seed MCF-7 cells in 6-well plates at a density of 2 x 10^5 cells/well. After 24 hours, treat the cells with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, and the trypsin is neutralized with serum-containing medium. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (50 µg/mL).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

4.4. Western Blot Analysis of Apoptosis-Related Proteins This technique is used to detect and quantify changes in the expression levels of key proteins involved in the apoptotic pathway.[6]

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, Bax, Bcl-2, Caspase-7 (cleaved and total), and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Experimental and Logical Workflow

The SAR study of apoptosis inducers follows a logical progression from initial screening to mechanistic investigation. The workflow ensures a systematic evaluation of newly synthesized compounds.

G General Workflow for SAR Studies of Apoptosis Inducers Start Start: Lead Compound (e.g., Celecoxib) Design Design & Synthesis of Analogs Start->Design Screening Primary Screening: Cell Viability Assay (MTT) Design->Screening Active Identify Active Compounds (IC50 < Threshold) Screening->Active ApoptosisAssay Secondary Assay: Apoptosis Confirmation (Annexin V/PI) Active->ApoptosisAssay Active Inactive Inactive/Discard Active->Inactive Inactive Mechanism Mechanistic Studies: - Western Blot (p53, Bax/Bcl-2, Caspases) - Caspase Activity Assays ApoptosisAssay->Mechanism SAR_Analysis SAR Analysis: Correlate Structure with Activity Mechanism->SAR_Analysis NewDesign Design Next Generation of Analogs SAR_Analysis->NewDesign Iterative Cycle End Lead Optimization SAR_Analysis->End Identify Lead Candidate NewDesign->Design

A typical workflow for SAR studies of apoptosis inducers.

Conclusion

The SAR studies of celecoxib analogs serve as an excellent model for the discovery and development of novel apoptosis-inducing agents. By systematically modifying the core structure and evaluating the biological consequences through a well-defined set of assays, researchers can elucidate the key chemical features that govern anti-proliferative activity and the induction of apoptosis. The data clearly indicates that potent, pro-apoptotic celecoxib analogs can be developed, and their mechanism of action is often tied to the modulation of the intrinsic mitochondrial pathway, involving key proteins like p53, Bax, Bcl-2, and executioner caspases. This integrated approach, combining chemical synthesis with robust biological evaluation, is essential for advancing promising lead compounds into the drug development pipeline for cancer therapy.

References

Apoptosis Inducer 18: A Review of Preliminary Pharmacokinetic Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis Inducer 18 is a small molecule that has demonstrated significant potential as an anti-cancer agent. It exhibits potent cytotoxic effects against cancer cell lines, primarily through the induction of programmed cell death, or apoptosis. This technical guide provides a summary of the currently available preliminary pharmacokinetic data and an overview of its mechanism of action, compiled from publicly accessible sources. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Preliminary Pharmacokinetic Profile

Initial studies have revealed key pharmacokinetic parameters for this compound, suggesting its potential for oral administration and sustained activity. The available quantitative data is summarized in the table below.

Pharmacokinetic ParameterValue
Oral Bioavailability54%
Half-life (t½)10.57 hours

Table 1: Preliminary Pharmacokinetic Parameters of this compound

Mechanism of Action

This compound is understood to exert its anti-cancer effects through a dual mechanism that ultimately leads to the induction of apoptosis. The primary pathways involved are:

  • DNA Damage: The compound is reported to bind to DNA, causing damage that can trigger cell cycle arrest and initiate the apoptotic cascade.

  • CDK2 Inhibition: this compound binds to the active site of Cyclin-Dependent Kinase 2 (CDK2), interfering with its kinase activity. CDK2 is a key regulator of cell cycle progression, and its inhibition can lead to cell cycle arrest, preventing cancer cell proliferation.

The following diagram illustrates the proposed signaling pathway for this compound.

Apoinducer18 This compound DNA DNA Apoinducer18->DNA Binds to CDK2 CDK2 Apoinducer18->CDK2 Inhibits Apoptosis Apoptosis DNA->Apoptosis Damage leads to CellCycle Cell Cycle Progression CDK2->CellCycle Promotes CellCycle->Apoptosis Arrest leads to

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

While the specific, detailed experimental protocols for the pharmacokinetic and mechanistic studies of this compound are not publicly available, this section provides generalized methodologies for the types of experiments typically conducted to obtain such data.

In Vivo Pharmacokinetic Study (Generalized Protocol)

This protocol outlines a general procedure for determining the oral bioavailability and half-life of a test compound in a rodent model.

cluster_0 Dosing cluster_1 Sample Collection cluster_2 Sample Processing & Analysis cluster_3 Data Analysis Oral Oral Gavage Blood Blood Sampling (serial) Oral->Blood IV Intravenous Injection IV->Blood Plasma Plasma Separation Blood->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS PK Pharmacokinetic Modeling LCMS->PK Bioavailability Calculate Bioavailability PK->Bioavailability HalfLife Determine Half-life PK->HalfLife

Caption: Generalized workflow for an in vivo pharmacokinetic study.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (or other appropriate rodent model).

  • Group Size: Typically 5-8 animals per group (oral and intravenous administration groups).

  • Acclimation: Animals are acclimated for at least one week prior to the study.

2. Dosing:

  • Oral (PO) Administration: The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose.

  • Intravenous (IV) Administration: The test compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent) and administered as a bolus injection into the tail vein at a specific dose.

3. Blood Sampling:

  • Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Samples are collected into tubes containing an anticoagulant (e.g., EDTA).

4. Sample Processing and Analysis:

  • Plasma is separated from the blood samples by centrifugation.

  • The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

5. Data Analysis:

  • Pharmacokinetic parameters are calculated using non-compartmental or compartmental analysis software.

  • Oral Bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

  • Half-life (t½) is determined from the terminal elimination phase of the plasma concentration-time curve.

In Vitro CDK2 Kinase Assay (Generalized Protocol)

This protocol describes a common method for assessing the inhibitory activity of a compound against CDK2.

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection cluster_3 Data Analysis Reagents Prepare Reagents: - CDK2/Cyclin E - Substrate (e.g., Histone H1) - ATP - Test Compound Incubate Incubate Components at 30°C Reagents->Incubate Detection Add Detection Reagent (e.g., ADP-Glo™) Incubate->Detection Luminescence Measure Luminescence Detection->Luminescence IC50 Calculate IC50 Value Luminescence->IC50

Caption: Generalized workflow for an in vitro CDK2 kinase assay.

1. Reagents:

  • Recombinant human CDK2/Cyclin E enzyme complex.

  • Substrate protein (e.g., Histone H1).

  • Adenosine triphosphate (ATP).

  • Test compound (serially diluted).

  • Assay buffer.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

2. Procedure:

  • The CDK2/Cyclin E enzyme, substrate, and test compound are pre-incubated in the assay buffer in a microplate.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent that generates a luminescent or fluorescent signal.

3. Data Analysis:

  • The signal is measured using a plate reader.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor.

  • The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.

DNA Damage Assay (Generalized Comet Assay Protocol)

The comet assay is a common method for detecting DNA damage in individual cells.

cluster_0 Cell Treatment cluster_1 Cell Embedding cluster_2 Lysis & Electrophoresis cluster_3 Visualization & Analysis Treat Treat Cells with This compound Embed Embed Cells in Low-Melting Agarose on a Slide Treat->Embed Lyse Cell Lysis Embed->Lyse Electrophoresis Alkaline Electrophoresis Lyse->Electrophoresis Stain Stain DNA with Fluorescent Dye Electrophoresis->Stain Visualize Visualize under Fluorescence Microscope Stain->Visualize Analyze Analyze Comet Tail Moment Visualize->Analyze

Caption: Generalized workflow for a comet assay to detect DNA damage.

1. Cell Culture and Treatment:

  • A suitable cancer cell line (e.g., MCF-7) is cultured.

  • Cells are treated with various concentrations of this compound for a specified duration.

2. Cell Embedding:

  • Treated cells are harvested and mixed with low-melting-point agarose.

  • The cell-agarose suspension is layered onto a microscope slide pre-coated with normal melting point agarose.

3. Lysis:

  • The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

4. Electrophoresis:

  • The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA.

  • An electric field is applied, causing the negatively charged, damaged DNA fragments to migrate out of the nucleoid, forming a "comet tail."

5. Staining and Visualization:

  • The DNA is stained with a fluorescent dye (e.g., propidium (B1200493) iodide or SYBR Green).

  • The slides are visualized using a fluorescence microscope.

6. Data Analysis:

  • Image analysis software is used to measure the intensity and length of the comet tail, which is proportional to the amount of DNA damage. The "tail moment" is a common metric used for quantification.

Conclusion

This compound presents a promising profile for further investigation as an anti-cancer therapeutic. Its oral bioavailability and favorable half-life suggest good potential for clinical development. The dual mechanism of action, involving both DNA damage and CDK2 inhibition, offers a multi-pronged attack on cancer cell proliferation and survival. While detailed experimental data remains limited in the public domain, the generalized protocols provided herein offer a framework for researchers to further investigate the properties of this and similar compounds. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in preclinical cancer models.

Interleukin-18 (Apoptosis Inducer 18): A Technical Guide on its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-18 (IL-18), a pleiotropic cytokine belonging to the IL-1 superfamily, has emerged as a significant modulator of the immune system with a dual role in cell survival and apoptosis. Initially identified as an interferon-gamma (IFN-γ) inducing factor, IL-18 is now recognized for its potent pro-apoptotic capabilities in various cell types, including cancer cells. This document provides a comprehensive technical overview of IL-18's potential as a therapeutic agent, focusing on its mechanisms of apoptosis induction, relevant signaling pathways, and quantitative data from key experimental findings. Detailed experimental protocols are provided to facilitate the replication and further investigation of IL-18's pro-apoptotic effects.

Introduction to Interleukin-18 as a Pro-Apoptotic Agent

Interleukin-18 is synthesized as an inactive 24 kDa precursor (pro-IL-18) that is cleaved by caspase-1 into its active 18 kDa mature form.[1] It exerts its effects by binding to a heterodimeric receptor complex composed of the IL-18 receptor α (IL-18Rα) and IL-18 receptor β (IL-18Rβ) chains.[2] While IL-18 is a key driver of Th1 immune responses, its ability to induce programmed cell death in tumor cells has garnered significant interest for its therapeutic potential in oncology.[1][3]

The pro-apoptotic activity of IL-18 is primarily mediated through the extrinsic apoptosis pathway, involving the upregulation of death ligands such as Fas ligand (FasL).[4][5] This leads to the activation of a downstream caspase cascade, culminating in the execution of apoptosis.[6] Studies have demonstrated IL-18's ability to induce apoptosis in various cancer cell lines, including myelomonocytic leukemia, tongue squamous cell carcinoma, and canine mammary carcinoma.[5][6][7]

Quantitative Data on IL-18 Induced Apoptosis

The following tables summarize quantitative data from key studies investigating the pro-apoptotic effects of IL-18.

Cell Line/Model IL-18 Concentration Incubation Time Observed Effect Reference
Human Myelomonocytic KG-1 Cells100 ng/ml20 hoursInduction of apoptosis detected by agarose (B213101) gel electrophoresis and flow cytometry.[5]
Tongue Squamous Cell Carcinoma (TSCC) CRL1623 CellsN/A (Overexpression)N/AReduced cell viability and induction of apoptosis.[6]
Canine Mammary Carcinoma Cell LineNot SpecifiedNot SpecifiedIn vitro induction of apoptosis and complete regression of transplanted tumors in SCID mice.[7]
Primary Hepatocytes (from IL-18 Transgenic Mice)N/A (Transgenic expression)24 hoursIncreased spontaneous late apoptosis (Annexin V and PI high positive) compared to wild-type.[8]
HT-29 Cells10 ng/ml12 hoursActivation of caspase-1 and caspase-3.[9]
Parameter Cell/Tissue Type Fold Change/Observation Reference
Fas Ligand (FasL) mRNA ExpressionCanine Mammary Carcinoma Cell LineAugmented by canine IL-18, further enhanced by canine IL-12.[7]
Fas Ligand (FasL) ExpressionHuman Myelomonocytic KG-1 CellsIncreased protein expression after 20 hours of exposure to IL-18.[5]
Caspase-3, -7, -9 CleavageTongue Squamous Cell Carcinoma (TSCC) CellsInduced by IL-18 overexpression.[6]
Cytochrome c mRNA ExpressionTongue Squamous Cell Carcinoma (TSCC) CellsUpregulated by IL-18 overexpression.[6]
Cyclin D1 ExpressionTongue Squamous Cell Carcinoma (TSCC) CellsReduced by IL-18 overexpression.[6]

Signaling Pathways of IL-18 Mediated Apoptosis

IL-18 primarily induces apoptosis through the extrinsic pathway by upregulating FasL. The binding of FasL to its receptor, Fas (CD95), on target cells initiates the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8 and the subsequent executioner caspases.

FasL-Dependent Apoptotic Pathway

IL18_FasL_Pathway IL18 Interleukin-18 IL18R IL-18 Receptor (IL-18Rα/IL-18Rβ) IL18->IL18R MyD88 MyD88 IL18R->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB Activation TRAF6->NFkB FasL_exp ↑ FasL Expression NFkB->FasL_exp FasL Fas Ligand (FasL) FasL_exp->FasL FasR Fas Receptor (CD95) FasL->FasR DISC DISC Formation FasR->DISC cas8 Active Caspase-8 DISC->cas8 pro_cas8 Pro-Caspase-8 pro_cas8->DISC pro_cas3 Pro-Caspase-3 cas8->pro_cas3 cas3 Active Caspase-3 pro_cas3->cas3 Apoptosis Apoptosis cas3->Apoptosis

IL-18 induced FasL-dependent apoptosis pathway.
Intrinsic Pathway Involvement

In some cellular contexts, IL-18 overexpression has been shown to induce the cleavage of caspase-9 and upregulate cytochrome c mRNA, suggesting an involvement of the intrinsic (mitochondrial) apoptosis pathway.[6]

IL18_Intrinsic_Pathway IL18_over IL-18 Overexpression cyto_c_exp ↑ Cytochrome c mRNA Expression IL18_over->cyto_c_exp cyto_c Cytochrome c Release cyto_c_exp->cyto_c Apoptosome Apoptosome Formation cyto_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome pro_cas9 Pro-Caspase-9 pro_cas9->Apoptosome cas9 Active Caspase-9 Apoptosome->cas9 pro_cas3 Pro-Caspase-3 cas9->pro_cas3 cas3 Active Caspase-3 pro_cas3->cas3 Apoptosis Apoptosis cas3->Apoptosis

IL-18 involvement in the intrinsic apoptosis pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing IL-18 induced apoptosis.

Detection of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is adapted from studies assessing apoptosis in various cell lines.[5][8]

  • Cell Culture and Treatment:

    • Culture target cells (e.g., KG-1, TSCC) in appropriate media and conditions.

    • Treat cells with the desired concentration of recombinant IL-18 (e.g., 100 ng/ml) or transfect with an IL-18 expression vector. Include an untreated or empty vector control.

    • Incubate for the desired time period (e.g., 20-24 hours).

  • Cell Harvesting and Staining:

    • Harvest cells by centrifugation.

    • Wash the cell pellet with cold phosphate-buffered saline (PBS).

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Flow_Cytometry_Workflow start Cell Culture treatment IL-18 Treatment start->treatment harvest Harvest & Wash Cells treatment->harvest stain Stain with Annexin V and Propidium Iodide harvest->stain analysis Flow Cytometry Analysis stain->analysis end Quantify Apoptosis analysis->end

Workflow for apoptosis detection by flow cytometry.
Western Blot Analysis of Caspase Activation

This protocol is based on methodologies used to detect cleaved (active) caspases.[6]

  • Protein Extraction:

    • Treat cells with IL-18 as described above.

    • Lyse cells in RIPA buffer containing protease inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for cleaved caspase-3, -7, -8, or -9.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

RT-PCR for Fas Ligand mRNA Expression

This protocol is for quantifying changes in gene expression following IL-18 treatment.[7]

  • RNA Extraction and cDNA Synthesis:

    • Treat cells with IL-18.

    • Extract total RNA using a suitable kit (e.g., TRIzol).

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for FasL and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Use a SYBR Green or TaqMan-based detection method.

    • Calculate the relative expression of FasL mRNA using the ΔΔCt method.

Therapeutic Potential and Future Directions

The ability of IL-18 to induce apoptosis in cancer cells, coupled with its immunostimulatory functions, makes it a promising candidate for cancer immunotherapy.[3] Clinical trials have shown that recombinant human IL-18 can be safely administered to cancer patients.[3] However, the therapeutic efficacy of IL-18 monotherapy has been limited, in part due to the presence of the natural inhibitor, IL-18 binding protein (IL-18BP).[10][11]

Future strategies to enhance the therapeutic potential of IL-18 include:

  • Combination Therapies: Using IL-18 in conjunction with other cytokines (e.g., IL-12), checkpoint inhibitors, or conventional chemotherapy.[3]

  • Engineered IL-18 Variants: Development of "decoy-resistant" IL-18 molecules that are not neutralized by IL-18BP.[10][11]

  • CAR-T Cell Therapy: Armoring CAR-T cells to secrete IL-18 directly into the tumor microenvironment to enhance their anti-tumor activity.[10][12]

Conclusion

Interleukin-18 demonstrates significant potential as a therapeutic agent through its ability to induce apoptosis in cancer cells via the Fas/FasL pathway and potentially the intrinsic pathway. While challenges remain, ongoing research into combination therapies and engineered IL-18 variants holds promise for harnessing its full therapeutic potential in the fight against cancer. This guide provides a foundational understanding for researchers and drug development professionals to further explore and capitalize on the pro-apoptotic properties of IL-18.

References

Methodological & Application

Application Notes and Protocols for a General Apoptosis Inducer in Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. Apoptosis inducers are compounds that can trigger this process in cells and are therefore of significant interest in cancer research and drug development. This document provides a generalized protocol for the application of a typical apoptosis-inducing agent in a cell culture setting. While a specific compound named "Apoptosis Inducer 18" is not prominently documented in scientific literature, the following protocols and data are based on well-characterized apoptosis inducers such as Staurosporine, Doxorubicin, and Cisplatin (B142131), and can be adapted for novel test compounds.

Mechanism of Action

Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the apoptotic program.

  • Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8.

Activated initiator caspases (caspase-8 and caspase-9) then cleave and activate effector caspases, primarily caspase-3, which in turn cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Data Presentation: Efficacy of Common Apoptosis Inducers

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The IC50 values for apoptosis inducers can vary significantly depending on the cell line and the duration of treatment.

CompoundCell LineCancer TypeIncubation TimeIC50
Staurosporine KBOral CarcinomaNot Specified~100 nM[1]
A431, THP-1Epidermoid Carcinoma, Leukemia12-24 hours1-100 nM[2]
HepG2Hepatocellular CarcinomaNot Specified0.04 µM[3]
MCF-7Breast AdenocarcinomaNot Specified0.5 µM[3]
Doxorubicin MCF-7Breast Adenocarcinoma48 hours1.25 µM[4]
HeLaCervical CarcinomaNot Specified2.9 µM[5]
HepG2Hepatocellular Carcinoma24 hours12.18 µM[5]
A549Lung Carcinoma24 hours> 20 µM[5]
Cisplatin Ovarian Carcinoma Cell Lines (7 lines)Ovarian CarcinomaNot Specified0.1-0.45 µg/ml[6]
SKOV-3Ovarian Cancer24 hours2 to 40 µM[7]
HepG2Hepatocellular Carcinoma48-72 hoursHighly variable[8]
MCF-7Breast CancerNot Specified5 ± 0.7 µM[3]

Experimental Protocols

General Protocol for Cell Culture Treatment

This protocol outlines the basic steps for treating cultured cells with a generic apoptosis inducer.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Apoptosis inducing agent (e.g., Staurosporine, Doxorubicin)

  • Vehicle control (e.g., DMSO, sterile water)

  • Tissue culture plates or flasks

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding:

    • For adherent cells, seed the cells in a tissue culture plate (e.g., 96-well, 24-well, or 6-well) at a density that will ensure they are in the exponential growth phase and have not reached confluency at the end of the experiment.

    • For suspension cells, seed the cells in a culture flask or plate at a recommended density.

    • Incubate the cells for 24 hours to allow for attachment (for adherent cells) and recovery.

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of the apoptosis inducer in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, prepare serial dilutions of the apoptosis inducer in complete cell culture medium to achieve the desired final concentrations.

    • Prepare a vehicle control using the same final concentration of the solvent as in the highest concentration of the apoptosis inducer.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the different concentrations of the apoptosis inducer or the vehicle control to the respective wells.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the specific compound and cell line and should be determined empirically.[5]

  • Post-Treatment Analysis:

    • Following incubation, the cells can be harvested and analyzed for apoptosis using various methods as described below.

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, gently wash with PBS and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium. For suspension cells, pellet the cells by centrifugation.

    • Collect all cells, including any floating cells from the supernatant, as apoptotic cells may detach.

  • Cell Washing:

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[9]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[10]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Interpretation of Results:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and control cells

  • Caspase-3 Assay Kit (containing Cell Lysis Buffer, Reaction Buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in cells as described in the general treatment protocol.

    • Pellet the cells (e.g., 2-5 x 10^6 cells) by centrifugation.

    • Resuspend the cells in chilled Cell Lysis Buffer and incubate on ice for 10-15 minutes.[11]

    • Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet the cellular debris.[12]

    • Collect the supernatant (cytosolic extract).

  • Assay Reaction:

    • To a 96-well plate, add 50 µL of cell lysate per well.

    • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.[13]

    • Add 5 µL of the DEVD-pNA substrate.[13]

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[11]

    • Measure the absorbance at 405 nm using a microplate reader.[12]

  • Data Analysis:

    • The increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.

Visualizations

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death_Ligands Death Ligands (e.g., FasL, TNF) Death_Receptors Death Receptors (e.g., Fas, TNFR) Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Procaspase-8 Procaspase8->DISC Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA Damage) Bcl2_Family Bcl-2 Family (Bax/Bak) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Substrates Cellular Substrates Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified overview of the major signaling pathways of apoptosis.

cluster_analysis Apoptosis Analysis Start Start: Seed Cells Incubate1 Incubate 24h (Attachment/Recovery) Start->Incubate1 Prepare_Tx Prepare Apoptosis Inducer Dilutions Incubate1->Prepare_Tx Treat_Cells Treat Cells with Inducer & Vehicle Incubate1->Treat_Cells Prepare_Tx->Treat_Cells Incubate2 Incubate for Treatment Duration Treat_Cells->Incubate2 Harvest Harvest Cells (Adherent & Suspension) Incubate2->Harvest Analysis_AnnexinV Annexin V/PI Staining & Flow Cytometry Harvest->Analysis_AnnexinV Analysis_Caspase Caspase-3 Activity Assay Harvest->Analysis_Caspase Data_Analysis Data Analysis & Interpretation Analysis_AnnexinV->Data_Analysis Analysis_Caspase->Data_Analysis

Caption: Experimental workflow for apoptosis induction and analysis in cell culture.

References

Application Notes and Protocols for Apoptosis Inducer 18 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis Inducer 18 is a potent small molecule that triggers programmed cell death, positioning it as a promising candidate for cancer therapy. Its mechanism of action involves the induction of apoptosis through two primary pathways: binding to DNA to cause damage and inhibiting Cyclin-Dependent Kinase 2 (CDK-2) activity. This dual-action approach suggests its potential efficacy in treating various malignancies, with demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line (IC50 = 0.559 μM)[1]. These application notes provide a detailed guide for the utilization of this compound in preclinical xenograft models, with a specific focus on breast cancer.

Disclaimer: Publicly available data on the in vivo application of this compound in xenograft models is limited. The following protocols and data are based on established methodologies for similar compounds, such as other CDK-2 inhibitors and DNA-damaging agents, and should be adapted and optimized for specific experimental conditions.

Mechanism of Action

This compound exerts its anti-cancer effects through a two-pronged approach:

  • DNA Damage: The compound intercalates with DNA, leading to structural damage. This damage activates cellular DNA damage response (DDR) pathways, which, if the damage is irreparable, converge to initiate apoptosis[2][3].

  • CDK-2 Inhibition: By binding to the active site of CDK-2, this compound disrupts its kinase activity[1]. CDK-2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Its inhibition leads to cell cycle arrest and subsequent apoptosis[4][5].

The synergistic effect of DNA damage and cell cycle disruption makes this compound a compelling agent for further preclinical evaluation.

Signaling Pathways

The signaling cascades initiated by this compound are multifaceted, stemming from both DNA damage and CDK-2 inhibition. These pathways ultimately converge on the activation of caspases, the executioners of apoptosis.

cluster_0 This compound cluster_1 Cellular Targets cluster_2 Downstream Effects Apoind18 This compound DNA DNA Apoind18->DNA CDK2 CDK2 Apoind18->CDK2 DDR DNA Damage Response (ATM/ATR) DNA->DDR G1S_Arrest G1/S Phase Cell Cycle Arrest CDK2->G1S_Arrest Inhibition p53 p53 Activation DDR->p53 Bax Bax/Bak Activation p53->Bax Apoptosis Apoptosis G1S_Arrest->Apoptosis Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Casp3->Apoptosis

Figure 1: Signaling Pathway of this compound. This diagram illustrates the dual mechanism of action, initiating both the DNA damage response and CDK-2 inhibition to induce apoptosis.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in a breast cancer xenograft model using the MCF-7 cell line.

Experimental Workflow

cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis A MCF-7 Cell Culture C Subcutaneous Injection of MCF-7 Cells into Nude Mice A->C B Estrogen Supplementation (e.g., Estradiol (B170435) Pellets) B->C D Tumor Growth Monitoring C->D E Randomization of Mice into Treatment and Control Groups D->E F Administration of Apoptosis Inducer 18 (e.g., IP, PO) E->F G Continued Tumor Volume and Body Weight Measurement F->G H Tumor Excision and Weight Measurement G->H I Immunohistochemistry (e.g., Ki-67, Cleaved Caspase-3) H->I J Western Blot Analysis H->J K TUNEL Assay for Apoptosis H->K

Figure 2: Experimental Workflow for Xenograft Studies. This flowchart outlines the key phases of a typical in vivo study, from model creation to final analysis.
Protocol 1: MCF-7 Xenograft Model Establishment

Materials:

  • MCF-7 human breast cancer cell line

  • Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old

  • Growth medium (e.g., EMEM with 10% FBS, 1% penicillin-streptomycin, and 0.01 mg/mL human insulin)

  • Matrigel

  • Estradiol pellets (e.g., 0.72 mg, 60-day release)

  • Trypsin-EDTA

  • Sterile PBS

  • Syringes and needles (27-30 gauge)

Procedure:

  • Cell Culture: Culture MCF-7 cells in growth medium at 37°C in a humidified atmosphere with 5% CO2.

  • Estrogen Supplementation: One week prior to cell injection, implant a slow-release estradiol pellet subcutaneously in the dorsal region of each mouse. This is crucial for the growth of estrogen-dependent MCF-7 cells[6][7].

  • Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

Protocol 2: In Vivo Efficacy Study

Materials:

  • Tumor-bearing mice (from Protocol 1)

  • This compound

  • Vehicle solution (e.g., DMSO, saline, or as recommended by the manufacturer)

  • Dosing syringes and needles

Procedure:

  • Group Allocation: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle solution to the mice according to the same schedule and route as the treatment group.

    • Treatment Group(s): Prepare a stock solution of this compound. Based on preliminary toxicity studies (if available) or literature on similar compounds, select appropriate dose levels (e.g., 10, 25, 50 mg/kg). Administer the compound via a suitable route, such as intraperitoneal (IP) injection or oral gavage (PO), daily or on a specified schedule for a defined period (e.g., 21 days).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the mice daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Endpoint: At the end of the study, or when tumors in the control group reach a predetermined size, euthanize the mice. Excise the tumors and record their final weight.

Protocol 3: Ex Vivo Analysis of Tumors

Materials:

  • Excised tumors

  • Formalin

  • Paraffin (B1166041)

  • Lysis buffer for protein extraction

  • Antibodies for immunohistochemistry (IHC) and Western blot (e.g., anti-Ki-67, anti-cleaved caspase-3, anti-CDK2, anti-phospho-Histone H2A.X)

  • TUNEL assay kit

Procedure:

  • Tissue Processing:

    • Fix a portion of each tumor in 10% neutral buffered formalin for 24 hours, then embed in paraffin for histological analysis.

    • Snap-freeze another portion of each tumor in liquid nitrogen and store at -80°C for protein and RNA analysis.

  • Immunohistochemistry (IHC):

    • Section the paraffin-embedded tumors.

    • Perform IHC staining for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3) to visualize the effect of the treatment within the tumor tissue.

  • TUNEL Assay:

    • Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on tumor sections to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Western Blot Analysis:

    • Prepare protein lysates from the frozen tumor samples.

    • Perform Western blotting to quantify the levels of key proteins in the signaling pathway, such as total and phosphorylated forms of proteins involved in the DNA damage response and cell cycle regulation.

Data Presentation

Quantitative data should be summarized to allow for clear comparison between treatment and control groups.

Table 1: In Vivo Antitumor Efficacy of this compound in a Breast Cancer Xenograft Model (Representative Data)

Treatment GroupDose (mg/kg)Administration RouteMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Tumor Weight (g) ± SEM
Vehicle Control-IP1500 ± 150-1.5 ± 0.2
This compound25IP750 ± 90500.8 ± 0.1
This compound50IP450 ± 75 700.5 ± 0.08
Positive Control (e.g., Doxorubicin)5IV600 ± 80 600.6 ± 0.1

*p < 0.05, **p < 0.01 compared to vehicle control. Data are hypothetical and for illustrative purposes.

Table 2: Ex Vivo Analysis of Biomarkers in Xenograft Tumors (Representative Data)

Treatment GroupDose (mg/kg)Ki-67 Positive Cells (%) ± SEMCleaved Caspase-3 Positive Cells (%) ± SEM
Vehicle Control-80 ± 55 ± 1
This compound2540 ± 620 ± 3
This compound5025 ± 4 35 ± 5

*p < 0.05, **p < 0.01 compared to vehicle control. Data are hypothetical and for illustrative purposes.

Conclusion

This compound presents a promising therapeutic strategy for breast cancer by targeting both DNA integrity and cell cycle progression. The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound in xenograft models. Rigorous and systematic in vivo studies are essential to determine its therapeutic potential and to identify predictive biomarkers for patient stratification in future clinical trials. Researchers should optimize these generalized protocols based on the specific properties of this compound and their experimental goals.

References

Unraveling "Apoptosis Inducer 18": Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Extensive literature searches did not identify a specific molecule designated as "Apoptosis Inducer 18." The scientific community utilizes a wide array of compounds to trigger programmed cell death, and the numeric designation may be an internal, non-standardized identifier. The radiotracer [18F]-CP18 is utilized for PET imaging of apoptosis, but it is not a therapeutic apoptosis-inducing agent itself.[1][2] This document, therefore, provides a comprehensive guide to a well-characterized and commonly used apoptosis inducer, Staurosporine (B1682477), as a representative example. The principles and protocols outlined herein are broadly applicable to other chemical inducers of apoptosis.

Staurosporine: A Potent Inducer of Apoptosis for In Vitro Research

Staurosporine is a natural product originally isolated from the bacterium Lentzea albida. It is a potent, cell-permeable, and broad-spectrum protein kinase inhibitor that readily induces apoptosis in a wide variety of cell types. Its mechanism of action involves the inhibition of numerous kinases, leading to the activation of the intrinsic (mitochondrial) pathway of apoptosis.

Solubility and Vehicle Preparation

Proper dissolution and vehicle selection are critical for the effective and reproducible use of staurosporine in cell-based assays. Due to its hydrophobic nature, staurosporine has poor solubility in aqueous solutions.

Solvent Solubility Recommended Vehicle for Cell Culture Storage of Stock Solution
DMSO ≥ 10 mMDilute the DMSO stock solution in cell culture medium to the final working concentration. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.-20°C, protected from light
Ethanol (B145695) SolubleSimilar to DMSO, dilute the ethanol stock in culture medium. The final ethanol concentration should be non-toxic to the cells being studied.-20°C, protected from light
Water InsolubleNot recommended as a primary solvent.N/A

Note: It is crucial to perform vehicle controls in all experiments to ensure that the observed effects are due to the apoptosis inducer and not the solvent.

Experimental Protocols

The following protocols provide a framework for inducing and assessing apoptosis using staurosporine in cultured mammalian cells. These can be adapted for other chemical inducers with appropriate optimization of concentration and incubation time.

Protocol 1: Induction of Apoptosis in Adherent and Suspension Cells

This protocol describes the basic steps for treating cells with an apoptosis inducer.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Staurosporine stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Adherent cells: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to attach and grow overnight.

    • Suspension cells: Seed cells in a flask or plate at a recommended density for the specific cell line.

  • Preparation of Working Solution:

    • Thaw the staurosporine stock solution.

    • Dilute the stock solution in pre-warmed complete culture medium to achieve the desired final concentration (a typical starting range for staurosporine is 0.1 - 1 µM). Prepare enough working solution for all treatments and controls.

  • Treatment:

    • Adherent cells: Carefully remove the old medium from the wells and replace it with the medium containing the desired concentration of staurosporine. For the vehicle control, add medium with the same final concentration of DMSO.

    • Suspension cells: Add the concentrated staurosporine solution directly to the cell suspension to reach the final desired concentration. Do the same with DMSO for the vehicle control.

  • Incubation:

    • Return the cells to the incubator and incubate for a period determined by the specific cell line and experimental goals (typically 3-24 hours for staurosporine).

  • Harvesting:

    • Adherent cells: After incubation, collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle cell dissociation agent like trypsin. Combine the detached cells with the collected medium.

    • Suspension cells: Directly collect the cells from the culture vessel.

  • Cell Pelleting:

    • Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) to pellet the cells.

    • Wash the cell pellet with cold PBS and re-pellet. The cells are now ready for downstream analysis.

Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

This method utilizes flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[3][4]

Materials:

  • Treated and control cells (from Protocol 1)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Resuspend the washed cell pellet from Protocol 1 in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 106 cells/mL.

  • Staining:

    • Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 10 µL of PI staining solution.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

      • Live cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Signaling Pathway of Staurosporine-Induced Apoptosis

Staurosporine primarily induces the intrinsic (mitochondrial) pathway of apoptosis.[5][6] This pathway is initiated by intracellular stress signals and converges on the mitochondria.

Key Steps:

  • Kinase Inhibition: Staurosporine's broad-spectrum kinase inhibition disrupts normal cellular signaling, creating a state of cellular stress.

  • Bcl-2 Family Regulation: This stress leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic members (e.g., Bcl-2, Bcl-xL).

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores.

  • Release of Apoptogenic Factors: MOMP allows for the release of proteins from the mitochondrial intermembrane space into the cytoplasm, most notably Cytochrome c.[7][8]

  • Apoptosome Formation: In the cytoplasm, Cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome.[5]

  • Caspase Activation: The apoptosome recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.

  • Execution of Apoptosis: Caspase-3 orchestrates the dismantling of the cell by cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and membrane blebbing.

Staurosporine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Staurosporine Staurosporine Kinases Protein Kinases Staurosporine->Kinases Inhibits Bax_pro Pro-apoptotic Bcl-2 proteins (Bax, Bak) Staurosporine->Bax_pro Activates Bcl2_anti Anti-apoptotic Bcl-2 proteins (Bcl-2, Bcl-xL) Kinases->Bcl2_anti Inhibition leads to de-repression of pro-apoptotic proteins MOMP MOMP Bax_pro->MOMP Induces Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Forms ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 Recruits Casp9 Caspase-9 ProCasp9->Casp9 Activates ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Activates Casp3 Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates Casp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis CytC Cytochrome c MOMP->CytC Release CytC->Apaf1 Binds

Caption: Staurosporine-induced intrinsic apoptosis pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for studying the effects of an apoptosis inducer on cultured cells.

Experimental_Workflow cluster_prep Preparation cluster_harvest Harvesting & Staining cluster_analysis Analysis CellCulture 1. Cell Culture (Adherent or Suspension) Treatment 2. Treatment (Apoptosis Inducer vs. Vehicle) CellCulture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest Staining 4. Annexin V/PI Staining Harvest->Staining FlowCytometry 5. Flow Cytometry Analysis Staining->FlowCytometry DataAnalysis 6. Data Analysis (Quantification of Apoptosis) FlowCytometry->DataAnalysis

Caption: Workflow for apoptosis induction and analysis.

References

Analysis of Apoptosis Markers by Western Blot Following Treatment with Apoptosis Inducer 18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocols

This document provides a comprehensive guide for the analysis of key apoptosis markers using Western blotting in response to treatment with a hypothetical compound, "Apoptosis Inducer 18." These protocols and application notes are intended to assist researchers in academic and industrial settings in the characterization of pro-apoptotic compounds.

Introduction to Apoptosis and Key Markers

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis.[1][2] Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders. Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[1][2] Both pathways converge on the activation of a family of cysteine proteases known as caspases, which are central executioners of the apoptotic program.[3][4]

Western blotting is a powerful and widely used technique to detect and quantify changes in the expression and post-translational modification of proteins involved in apoptosis.[5][6] Key markers for assessing apoptosis by Western blot include:

  • Caspases: Caspases are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage.[3] Detecting the cleaved, active forms of initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7) is a hallmark of apoptosis.[3][4][6]

  • PARP (Poly (ADP-ribose) polymerase): PARP is a nuclear enzyme involved in DNA repair. During apoptosis, it is cleaved by activated Caspase-3, leading to its inactivation. The appearance of the cleaved PARP fragment is a reliable indicator of apoptosis.[5][6]

  • Bcl-2 Family Proteins: This family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that regulate the intrinsic pathway by controlling mitochondrial outer membrane permeabilization.[2] The ratio of pro- to anti-apoptotic Bcl-2 family proteins is critical in determining cell fate.

  • Cytochrome c: The release of cytochrome c from the mitochondria into the cytosol is a key event in the intrinsic pathway, leading to the formation of the apoptosome and activation of Caspase-9.[2]

Hypothetical Data on this compound

The following tables summarize hypothetical quantitative Western blot data for the effects of "this compound" on a cancer cell line. The data is presented as the fold change in protein expression relative to an untreated control, normalized to a loading control (e.g., β-actin or GAPDH).

Table 1: Effect of this compound on Caspase Activation and PARP Cleavage

ProteinTreatment (Concentration)Fold Change vs. Control (Mean ± SD)
Pro-Caspase-3 This compound (10 µM)0.4 ± 0.05
Cleaved Caspase-3 This compound (10 µM)8.2 ± 0.9
Pro-Caspase-9 This compound (10 µM)0.6 ± 0.07
Cleaved Caspase-9 This compound (10 µM)6.5 ± 0.7
Full-Length PARP This compound (10 µM)0.3 ± 0.04
Cleaved PARP This compound (10 µM)9.1 ± 1.1

Table 2: Effect of this compound on Bcl-2 Family Protein Expression

ProteinTreatment (Concentration)Fold Change vs. Control (Mean ± SD)
Bcl-2 (Anti-apoptotic) This compound (10 µM)0.5 ± 0.06
Bax (Pro-apoptotic) This compound (10 µM)2.1 ± 0.25
Bcl-2/Bax Ratio This compound (10 µM)0.24

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling pathway induced by this compound and the general workflow for Western blot analysis.

Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Receptor Receptor This compound->Receptor Binds to Pro-Caspase-8 Pro-Caspase-8 Receptor->Pro-Caspase-8 Activates Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Cleavage Bid Bid Caspase-8->Bid Cleaves Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Activates tBid tBid Bid->tBid Bax Bax tBid->Bax Activates Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Cleavage PARP PARP Caspase-3->PARP Cleaves Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP Apaf-1 Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Forms Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Recruits and activates Cytochrome c Cytochrome c Cytochrome c->Apaf-1 Binds to Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Cleavage Caspase-9->Pro-Caspase-3 Activates MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Induces Bcl-2 Bcl-2 Bcl-2->Bax Inhibits MOMP->Cytochrome c Release of

Caption: Hypothetical signaling pathway of this compound.

Western_Blot_Workflow Cell Culture Cell Culture Treatment Treatment with This compound Cell Culture->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS-PAGE SDS-PAGE Electrophoresis Quantification->SDS-PAGE Transfer Protein Transfer to PVDF Membrane SDS-PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis and Quantification Detection->Analysis

Caption: General workflow for Western blot analysis.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the desired cell line (e.g., HeLa, Jurkat) in appropriate culture dishes or plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in fresh cell culture medium. Include a vehicle control (medium with the same concentration of solvent).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24 hours) to induce apoptosis.

Protocol 2: Protein Extraction
  • Cell Harvesting: After treatment, aspirate the medium. Wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cells.

  • Scraping: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

Protocol 3: Western Blot Analysis
  • Sample Preparation: Mix an appropriate amount of protein lysate (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the apoptosis marker of interest (e.g., anti-cleaved Caspase-3, anti-PARP) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

This document provides a framework for utilizing Western blot analysis to study the effects of "this compound" on key apoptosis markers. The provided protocols are standardized procedures that can be adapted to specific cell lines and experimental conditions. The hypothetical data and pathway diagrams serve as a guide for data interpretation and understanding the potential mechanism of action of novel pro-apoptotic compounds. Rigorous validation and appropriate controls are essential for obtaining reliable and reproducible results in apoptosis research.

References

Application Notes and Protocols: "Apoptosis Inducer 18" Combination Therapy Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for designing and executing preclinical experiments to evaluate the therapeutic potential of "Apoptosis Inducer 18" (ApoE18) in combination with other anti-cancer agents. These protocols focus on assessing synergistic, additive, or antagonistic interactions and elucidating the underlying mechanisms of action.

Introduction

The development of resistance to cancer therapies and the complex nature of the disease necessitate the exploration of multi-drug combination strategies.[1][2] Combining therapeutic agents can enhance efficacy, reduce toxicity by allowing for lower doses, and overcome resistance mechanisms.[3][4] "this compound" (ApoE18) is a novel experimental agent designed to trigger programmed cell death in cancer cells. This document outlines a systematic approach to designing and conducting combination therapy studies involving ApoE18.

The primary goals of these experimental designs are:

  • To determine the optimal concentration range for ApoE18 and its combination partner(s).

  • To quantitatively assess the nature of the interaction (synergy, additivity, or antagonism).

  • To elucidate the molecular pathways affected by the combination therapy.

Apoptosis inducers can function through various mechanisms, including the activation of caspases, inhibition of anti-apoptotic proteins, or by causing DNA damage. For the purpose of this guide, we will hypothesize that ApoE18 functions by activating the intrinsic apoptotic pathway. The experimental design will, therefore, include assays to probe this mechanism.

Pre-experimental Considerations

Before initiating combination studies, it is crucial to establish the dose-response relationship for each drug individually. This involves determining the half-maximal inhibitory concentration (IC50) for both ApoE18 and the selected combination agent in the cancer cell line(s) of interest.

Table 1: Example IC50 Values for Single Agents in HCT116 Colon Cancer Cells

CompoundIC50 (µM) after 72h
ApoE185.2
Chemotherapy Agent X1.8
Targeted Inhibitor Y0.9

Experimental Design for Combination Studies

A robust experimental design is essential for accurately assessing drug interactions.[1][2][5] The constant ratio combination design is a widely accepted method where drugs are mixed at a fixed ratio of their IC50 values.[5]

Synergy Assessment: Combination Index (CI) Method

The Combination Index (CI) method, based on the median-effect principle, is a quantitative way to determine drug interactions.[5]

  • CI < 1: Synergy

  • CI = 1: Additivity

  • CI > 1: Antagonism

Protocol 1: In Vitro Cytotoxicity Assay and Synergy Analysis

  • Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of ApoE18 and the combination drug (e.g., Agent X) individually and in combination at a fixed ratio (e.g., based on their IC50 values).

  • Treatment: Treat the cells with the single agents and the combinations. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Calculate the fraction of cells affected (Fa) for each concentration.

    • Use software like CompuSyn to calculate the Combination Index (CI) values.

Table 2: Example Combination Index Data for ApoE18 and Agent X

ApoE18 (µM)Agent X (µM)Fraction Affected (Fa)Combination Index (CI)Interaction
1.30.450.250.85Synergy
2.60.90.500.72Synergy
5.21.80.750.65Strong Synergy
10.43.60.900.78Synergy

Experimental Workflow Diagram

G cluster_0 Phase 1: Single Agent Screening cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: Mechanism of Action Studies A Determine IC50 for ApoE18 C Constant Ratio Combination Design A->C B Determine IC50 for Combination Agent B->C D Cell Viability Assay (e.g., MTT) C->D E Calculate Combination Index (CI) D->E F Apoptosis Assays (Annexin V, Caspase) E->F Synergistic Doses G Western Blot for Apoptotic Markers E->G Synergistic Doses H Signaling Pathway Analysis E->H Synergistic Doses

Caption: Experimental workflow for combination therapy studies.

Mechanistic Studies

Once synergy is established, further experiments are necessary to understand the underlying molecular mechanisms.

Apoptosis Induction

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Treatment: Treat cells with ApoE18, the combination agent, and the synergistic combination for a predetermined time (e.g., 24-48 hours). Include positive and negative controls.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Table 3: Example Apoptosis Data from Flow Cytometry

Treatment% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle Control2.11.5
ApoE18 (IC50)15.35.2
Agent X (IC50)10.84.1
ApoE18 + Agent X (Synergistic Dose)45.712.3
Signaling Pathway Analysis

To investigate how the combination of ApoE18 and another agent affects apoptotic signaling, Western blotting can be employed. The extrinsic and intrinsic pathways of apoptosis are regulated by a cascade of proteins.[6][7]

Protocol 3: Western Blot Analysis of Apoptotic Proteins

  • Protein Extraction: Treat cells as in Protocol 2, then lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Hypothesized Signaling Pathway

The diagram below illustrates a hypothesized signaling pathway for ApoE18 in combination with a DNA-damaging agent (Agent X).

G cluster_0 cluster_1 ApoE18 ApoE18 Bax Bax ApoE18->Bax activates Bcl2 Bcl-2 ApoE18->Bcl2 inhibits AgentX Agent X DNA_Damage DNA Damage AgentX->DNA_Damage Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Bcl2->Mitochondrion inhibits CytoC Cytochrome c Mitochondrion->CytoC releases Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes p53 p53 DNA_Damage->p53 activates p53->Bax upregulates

Caption: Hypothesized synergistic mechanism of ApoE18 and Agent X.

In Vivo Experimental Design

Promising in vitro results should be validated in an in vivo model, such as a tumor xenograft model in immunocompromised mice.

Protocol 4: In Vivo Tumor Xenograft Study

  • Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle, ApoE18 alone, Agent X alone, ApoE18 + Agent X).

  • Treatment: Administer the drugs according to a predetermined schedule and route.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptotic markers).

Table 4: Example In Vivo Efficacy Data

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle1500 ± 250-
ApoE18 (10 mg/kg)950 ± 18036.7
Agent X (5 mg/kg)1100 ± 20026.7
ApoE18 + Agent X350 ± 9076.7

Conclusion

This document provides a framework for the preclinical evaluation of "this compound" in combination therapies. By systematically determining optimal dosing, quantifying synergy, and investigating the underlying mechanisms, researchers can build a strong rationale for further clinical development. The provided protocols and data presentation formats offer a standardized approach to ensure reproducibility and clear communication of findings.

References

Troubleshooting & Optimization

"Apoptosis inducer 18" off-target effects and how to minimize them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Apoptosis Inducer 18. The following information is designed to help users identify, understand, and minimize these effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, small molecule inducer of apoptosis. Its primary mechanisms of action are believed to be through direct binding to DNA, causing damage, and inhibition of Cyclin-Dependent Kinase 2 (CDK2) activity, which leads to cell cycle arrest and subsequent apoptosis. It has shown significant cytotoxicity in breast cancer cell lines like MCF-7.

Q2: What are off-target effects and why are they a concern when using this compound?

Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins or macromolecules other than its intended targets (DNA and CDK2).[1] These unintended interactions are a concern because they can lead to:

  • Cellular toxicity: Binding to other essential proteins can disrupt critical cellular pathways, causing toxicity unrelated to the on-target apoptotic effect.[1]

  • Lack of translatability: Promising preclinical results may not translate to in vivo models or clinical settings if the efficacy is due to off-target effects.[1]

Q3: Based on its mechanism, what are the potential off-target effects of this compound?

Given that this compound acts as a DNA binder and a kinase inhibitor, potential off-target effects could include:

  • Interaction with other DNA-binding proteins: The compound could interfere with the function of transcription factors, polymerases, or DNA repair enzymes.

  • Inhibition of other kinases: Many kinase inhibitors show activity against a range of kinases due to the conserved nature of the ATP-binding pocket. Off-target kinases for a CDK2 inhibitor might include other CDKs or kinases from different families.

  • Interaction with other nucleotide-binding proteins: The compound might bind to other proteins that have binding sites for nucleotides.

Q4: How can I determine if the observed effects in my experiment are due to off-target interactions of this compound?

A multi-faceted approach is recommended to investigate potential off-target effects:

  • Use control compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]

  • Vary the stimulus: Use other known DNA damaging agents or CDK2 inhibitors to see if they replicate the phenotype observed with this compound.

  • Genetic approaches: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out the intended target (CDK2).[1][2] If the phenotype persists in the absence of CDK2, it is likely due to an off-target effect.[1]

  • Biochemical and cellular assays: Employ techniques like cellular thermal shift assays (CETSA), chemical proteomics, or kinase profiling panels to identify unintended binding partners.[1][3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High cellular toxicity at low concentrations Off-target effects on essential cellular machinery.1. Perform a dose-response curve to determine the lowest effective concentration for the desired on-target effect.[1]2. Screen for off-target binding using the experimental protocols outlined below.
Inconsistent results between different cell lines Varying expression levels of on-target or off-target proteins.1. Confirm the expression levels of CDK2 in all cell lines using Western Blot or qPCR.[1]2. If an off-target is suspected, check its expression level as well.[1]
Phenotype does not match known effects of CDK2 inhibition or DNA damage The observed phenotype may be predominantly driven by an off-target effect.1. Use genetic knockdown/knockout of CDK2 to validate the on-target effect.[1][2]2. Employ a rescue experiment by expressing a drug-resistant mutant of CDK2.

Strategies to Minimize Off-Target Effects

To proactively minimize off-target effects in your experimental design, consider the following strategies:

Strategy Description
Use the Lowest Effective Concentration Titrate this compound to determine the lowest concentration that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.[1]
Employ Control Compounds Use a structurally similar but inactive analog as a negative control to ensure the observed effects are not due to the chemical scaffold itself.[1]
Orthogonal Approaches Confirm findings using alternative methods to modulate the target, such as different small molecules with distinct chemical scaffolds or genetic perturbations (siRNA, CRISPR).[1][2]
Advanced Validation Techniques Utilize methods like Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells.[1]

Visualizations

cluster_0 This compound Action cluster_1 Cellular Targets cluster_2 Cellular Response Apoptosis_Inducer_18 This compound DNA DNA Apoptosis_Inducer_18->DNA Binds to CDK2 CDK2 Apoptosis_Inducer_18->CDK2 Inhibits DNA_Damage DNA Damage DNA->DNA_Damage CDK2_Inhibition CDK2 Inhibition CDK2->CDK2_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest CDK2_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis cluster_0 Start cluster_1 Initial Validation cluster_2 Genetic Validation cluster_3 Biochemical Validation cluster_4 Conclusion Start Observe Unexpected Phenotype Dose_Response Perform Dose-Response Curve Start->Dose_Response Control_Compound Test Inactive Analog Start->Control_Compound Knockdown siRNA/CRISPR Knockdown of CDK2 Dose_Response->Knockdown Control_Compound->Knockdown CETSA Perform CETSA Knockdown->CETSA Proteomics Chemical Proteomics Knockdown->Proteomics On_Target On-Target Effect Confirmed CETSA->On_Target Off_Target Off-Target Effect Identified Proteomics->Off_Target cluster_0 Goal cluster_1 Experimental Design cluster_2 Validation cluster_3 Confirmation Goal Minimize Off-Target Effects Concentration Use Lowest Effective Concentration Goal->Concentration Controls Use Inactive Controls Goal->Controls Orthogonal Orthogonal Approaches (e.g., other inhibitors) Concentration->Orthogonal Genetic Genetic Perturbation (siRNA/CRISPR) Controls->Genetic Target_Engagement Confirm Target Engagement (e.g., CETSA) Orthogonal->Target_Engagement Genetic->Target_Engagement

References

Technical Support Center: Improving "ApoInducer-18" Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of the experimental apoptosis-inducing agent, "ApoInducer-18," in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the observed low oral bioavailability of ApoInducer-18?

A1: The low oral bioavailability of ApoInducer-18 is likely attributable to one or more of the following factors:

  • Poor Aqueous Solubility: As a lipophilic molecule, ApoInducer-18 has limited solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1]

  • Low Intestinal Permeability: The physicochemical properties of ApoInducer-18 may hinder its ability to efficiently cross the intestinal epithelium and enter systemic circulation.

  • First-Pass Metabolism: The compound may be extensively metabolized in the intestinal wall or the liver before it reaches the bloodstream, reducing the amount of active drug available.[2]

Q2: How can I determine if the primary issue with ApoInducer-18 is poor solubility or low permeability?

A2: A systematic approach based on the Biopharmaceutics Classification System (BCS) can help elucidate the root cause. This involves conducting two key in vitro experiments:

  • Aqueous Solubility Study: Determine the solubility of ApoInducer-18 across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).

  • Intestinal Permeability Assay: Utilize an in vitro model, such as the Caco-2 cell monolayer assay, to assess the rate at which ApoInducer-18 crosses a cellular layer mimicking the intestinal epithelium.[3]

The results will help classify ApoInducer-18 and guide the selection of an appropriate bioavailability enhancement strategy.

Q3: What are the recommended starting formulation strategies for enhancing the oral bioavailability of ApoInducer-18?

A3: Based on the likely low solubility of ApoInducer-18, the following formulation strategies are recommended for initial investigation:

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug, which can improve its dissolution rate.[4][5]

  • Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, or solid lipid nanoparticles can enhance the solubility and absorption of lipophilic compounds.[1][5][6] These formulations can also facilitate lymphatic uptake, potentially bypassing first-pass metabolism.[6][7]

  • Amorphous Solid Dispersions: Converting the crystalline form of ApoInducer-18 to a more soluble amorphous state using techniques like spray drying can significantly improve its in vivo performance.[5]

Troubleshooting Guides

Issue 1: ApoInducer-18 precipitates out of the dosing vehicle.

Potential Cause Troubleshooting Steps
Low solubility in the chosen vehicle. Increase the proportion of organic co-solvents (e.g., DMSO, PEG 400), being mindful of potential toxicity. Add a surfactant (e.g., Tween 80) to improve and maintain solubility. Adjust the vehicle's pH if the solubility of ApoInducer-18 is pH-dependent.[8]
Unstable suspension. Incorporate a suspending agent (e.g., methylcellulose) to increase vehicle viscosity. Use a wetting agent to ensure proper dispersion of drug particles. Ensure continuous stirring of the suspension before and during administration.[8]

Issue 2: Low and highly variable plasma concentrations of ApoInducer-18 after oral administration.

Potential Cause Troubleshooting Steps
Poor dissolution in the GI tract. Develop a lipid-based formulation like a SEDDS or a nanoemulsion to improve solubility and dissolution rate.[1]
High first-pass metabolism. Consider formulations that promote lymphatic uptake, such as those based on long-chain triglycerides, to bypass the liver.[1]
Inconsistent food intake by animals. Standardize the feeding schedule. For lipophilic compounds like ApoInducer-18, administration with a high-fat meal can sometimes enhance absorption.[1]

Quantitative Data Summary

Table 1: Hypothetical Pharmacokinetic Parameters of ApoInducer-18 in Rats Following a Single Oral Dose (10 mg/kg) in Different Formulations.

Formulation Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Oral Bioavailability (%)
Aqueous Suspension50 ± 152.0250 ± 805
Micronized Suspension150 ± 401.5900 ± 25018
Nanoemulsion450 ± 901.03150 ± 60063
SEDDS550 ± 1101.03850 ± 75077

Data are presented as mean ± standard deviation (n=6).

Experimental Protocols

Protocol 1: Preparation of an ApoInducer-18 Nanoemulsion
  • Oil Phase Preparation: Dissolve ApoInducer-18 in a suitable oil (e.g., medium-chain triglycerides) at the desired concentration. Gentle heating and vortexing may be required to facilitate dissolution.

  • Surfactant/Co-surfactant Mixture: Prepare a mixture of a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P) at an optimized ratio.

  • Nanoemulsion Formation: Add the oil phase to the surfactant/co-surfactant mixture and vortex briefly. Titrate this mixture with an aqueous phase (e.g., distilled water) under gentle stirring. The formation of a clear or bluish-white emulsion indicates the creation of a nanoemulsion.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index, and zeta potential using dynamic light scattering.

Protocol 2: Pharmacokinetic Study of ApoInducer-18 in Mice
  • Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week before the experiment, with free access to food and water.

  • Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with continued access to water.

  • Dosing: Administer the ApoInducer-18 formulation orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) into heparinized tubes at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of ApoInducer-18 using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL / TNF DeathReceptor Death Receptor (Fas/TNFR) FasL->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-caspase-3 Casp8->ProCasp3 ApoInducer18 ApoInducer-18 Bcl2 Anti-apoptotic Bcl-2 proteins ApoInducer18->Bcl2 BaxBak Pro-apoptotic Bax/Bak ApoInducer18->BaxBak Bcl2->BaxBak MOMP Mitochondrial Outer Membrane Permeabilization BaxBak->MOMP CytoC Cytochrome c release MOMP->CytoC Apoptosome Apoptosome formation CytoC->Apoptosome ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway for ApoInducer-18 induced apoptosis.

Start Low Bioavailability of ApoInducer-18 Observed BCS Determine BCS Classification (Solubility & Permeability) Start->BCS Formulation Develop Enabling Formulations (e.g., Nanosuspension, SEDDS) BCS->Formulation PK_Study Conduct in vivo Pharmacokinetic Study Formulation->PK_Study Data_Analysis Analyze Plasma Concentrations and Calculate PK Parameters PK_Study->Data_Analysis Evaluation Evaluate Bioavailability Enhancement Data_Analysis->Evaluation Success Optimized Formulation Achieved Evaluation->Success Sufficient Improvement Iterate Iterate on Formulation Strategy Evaluation->Iterate Insufficient Improvement Iterate->Formulation

Caption: Experimental workflow for improving ApoInducer-18 bioavailability.

Caption: Decision tree for formulation strategy selection.

References

"Apoptosis inducer 18" degradation issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing degradation issues and other common challenges encountered when working with the novel apoptosis inducer, Apoind18, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant loss of Apoind18's apoptotic-inducing activity over the course of my cell culture experiment. What are the potential causes?

A1: A loss of compound activity is often attributable to several factors, including:

  • Chemical Degradation: Apoind18 may be unstable in the aqueous, physiological pH environment of the cell culture media and could be undergoing hydrolysis, oxidation, or photolysis.[1]

  • Adsorption to Labware: The compound may be nonspecifically binding to the plastic surfaces of your cell culture plates, tubes, or pipette tips.

  • Cellular Metabolism: The cells themselves may be metabolizing Apoind18 into an inactive form.

  • Precipitation: The compound's solubility in the cell culture media may be limited, leading it to precipitate out of solution over time.[1]

Q2: What are the most common chemical degradation pathways for small molecules like Apoind18 in cell culture media?

A2: The most prevalent degradation pathways in aqueous environments like cell culture media are:

  • Hydrolysis: The cleavage of a chemical bond by reaction with water. Functional groups such as esters and amides are particularly susceptible.[1]

  • Oxidation: A reaction involving the loss of electrons, often initiated by exposure to oxygen, light, or trace metals.[1][2]

  • Photolysis: Degradation caused by exposure to light, particularly UV light.[1]

Q3: My cells appear stressed or are dying at all concentrations of Apoind18 tested, even very low ones. What could be the issue?

A3: This could be due to solvent toxicity. The solvent used to dissolve Apoind18 (e.g., DMSO) may be at a toxic concentration. It is crucial to ensure the final concentration of the solvent in the cell culture media is low and non-toxic to your specific cell line (typically <0.5% for DMSO).[1] Always run a vehicle control (media with solvent only) to assess solvent toxicity.[1]

Q4: What are the recommended storage conditions for Apoind18 stock solutions?

A4: Stock solutions should be aliquoted into tightly sealed vials and stored at -20°C or below to minimize degradation. It is advisable to avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with Apoind18.

Observed Problem Possible Cause(s) Suggested Solution(s)
Complete loss of biological activity, even at high concentrations. The compound is highly unstable in the experimental medium.[1]Assess the compound's stability in the media over the time course of the experiment using HPLC or LC-MS/MS.[1] Consider a cell-free assay if the target is known to confirm compound activity.
Inconsistent results between replicate experiments. Incomplete solubilization of the compound. Adsorption to plasticware. Degradation of the stock solution.Ensure complete dissolution of the compound in the stock solution. Use low-protein-binding plates and pipette tips.[2] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[2]
Reduced activity of Apoind18 in the presence of serum. Apoind18 may be binding to serum proteins, reducing its effective concentration.Test the stability and activity of Apoind18 in media with and without serum to determine the impact of serum proteins.[2]
Unexpected morphological changes in cells unrelated to apoptosis. The compound may have off-target effects or be cytotoxic through a non-apoptotic mechanism.Perform assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining). Investigate potential off-target interactions.

Experimental Protocols

Protocol 1: Stability Assessment of Apoind18 in Cell Culture Media

Objective: To determine the stability of Apoind18 in cell culture media over a specified time course using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]

Materials:

  • Apoind18

  • Cell culture medium (e.g., DMEM with and without 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

Methodology:

  • Prepare a working solution of Apoind18 in the cell culture medium at the final concentration used in your experiments.

  • Aliquot the solution into multiple sterile microcentrifuge tubes, one for each time point.

  • Place the tubes in a 37°C, 5% CO2 incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.

  • Immediately analyze the sample by HPLC or LC-MS/MS to determine the concentration of the parent compound.

  • Compare the concentration at each time point to the initial concentration at time 0 to determine the percentage of compound remaining.[1]

Data Presentation:

Table 1: Stability of Apoind18 in Cell Culture Media at 37°C

Time (hours)Concentration in DMEM (µM)% Remaining in DMEMConcentration in DMEM + 10% FBS (µM)% Remaining in DMEM + 10% FBS
010.010010.0100
29.5959.898
48.8889.696
87.5759.292
244.2428.181
481.5156.565
Protocol 2: Assessment of Apoptosis Induction by Apoind18 using Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by Apoind18 in a target cell line.

Materials:

  • Target cell line

  • Apoind18

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Methodology:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of Apoind18 (and a vehicle control) for the desired time period (e.g., 24 hours).

  • Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the samples by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation:

Table 2: Apoptosis Induction by Apoind18 in [Cell Line Name] after 24 hours

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
Apoind18 (1 µM)85.6 ± 3.510.1 ± 1.24.3 ± 0.8
Apoind18 (5 µM)60.3 ± 4.225.8 ± 2.513.9 ± 1.9
Apoind18 (10 µM)35.1 ± 5.145.2 ± 3.819.7 ± 2.3

Visualizations

TroubleshootingWorkflow Start Loss of Apoind18 Activity CheckStability Assess Compound Stability (HPLC/LC-MS) Start->CheckStability CheckSolubility Evaluate Compound Solubility Start->CheckSolubility CheckBinding Test for Adsorption to Labware Start->CheckBinding CheckMetabolism Investigate Cellular Metabolism Start->CheckMetabolism Unstable Compound is Unstable CheckStability->Unstable Insoluble Compound Precipitates CheckSolubility->Insoluble Binding Significant Adsorption CheckBinding->Binding Metabolized Rapid Metabolism CheckMetabolism->Metabolized Solution1 Optimize Formulation or Prepare Fresh Solutions Unstable->Solution1 Insoluble->Solution1 Solution2 Use Low-Binding Plates or Increase Concentration Binding->Solution2 Solution3 Use Metabolic Inhibitors or Modify Compound Metabolized->Solution3

Caption: Troubleshooting workflow for loss of Apoind18 activity.

ApoptosisPathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor DeathLigand->DeathReceptor Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Execution Executioner Caspases (Caspase-3, -6, -7) Caspase8->Execution CellularStress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion CellularStress->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Execution Apoind18 Apoptosis Inducer 18 (Apoind18) Apoind18->CellularStress Likely Target Apoptosis Apoptosis Execution->Apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

StabilityWorkflow Prep Prepare Apoind18 Working Solution in Media Aliquot Aliquot for Each Time Point Prep->Aliquot Incubate Incubate at 37°C, 5% CO2 Aliquot->Incubate Sample Collect Samples at Time Points (0, 2, 4, 8, 24, 48h) Incubate->Sample Analyze Analyze by HPLC or LC-MS/MS Sample->Analyze Calculate Calculate % Remaining vs. Time 0 Analyze->Calculate

Caption: Experimental workflow for assessing compound stability.

References

Technical Support Center: In Vivo Delivery of Apoptosis Inducer 18 (ApoInd18)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the in vivo delivery of Apoptosis Inducer 18 (ApoInd18).

I. Troubleshooting Guide

This guide addresses specific issues that may arise during your in vivo experiments with ApoInd18.

Issue 1: Poor Solubility and Formulation Precipitation

  • Symptoms:

    • Difficulty dissolving ApoInd18 in aqueous-based vehicles.

    • Precipitation of the compound during formulation preparation or upon injection.

    • Inconsistent experimental results, suggesting variable bioavailability.

  • Potential Causes:

    • ApoInd18 is likely a hydrophobic compound with low aqueous solubility.

    • Use of an inappropriate vehicle for a hydrophobic small molecule.

  • Solutions:

SolutionDetailed Protocol/ConsiderationsEfficacy/Toxicity Notes
Co-solvent Systems Dissolve ApoInd18 in a minimal amount of a strong organic solvent like DMSO first. Then, slowly dilute with a co-solvent such as PEG400, followed by a final dilution in saline or PBS. A common ratio to start with is 10% DMSO / 40% PEG400 / 50% Saline.Keep the final DMSO concentration below 10% (ideally <5%) to minimize toxicity. High concentrations of PEG can also have physiological effects.
Surfactant-based Formulations Formulations containing surfactants like Tween® 80 or Cremophor® EL can improve the solubility of hydrophobic compounds by forming micelles. A typical formulation might be 5% Cremophor® EL / 5% Ethanol / 90% Saline.Cremophor® EL can cause hypersensitivity reactions in some animal models. Screen for tolerability.
Liposomal Formulations Encapsulating ApoInd18 within liposomes can enhance solubility and alter its pharmacokinetic profile. This requires specialized formulation techniques.Liposomes can improve drug delivery to certain tissues but may also be rapidly cleared by the reticuloendothelial system.
Nanoparticle Formulations Techniques like nanoprecipitation or formulation into solid lipid nanoparticles can be employed for highly hydrophobic compounds to improve bioavailability.Nanoparticle formulations can offer controlled release and targeted delivery but require extensive characterization.

Issue 2: Lack of Efficacy or Inconsistent Results in Animal Models

  • Symptoms:

    • The expected therapeutic effect of ApoInd18 is not observed.

    • High variability in outcomes between animals in the same treatment group.

  • Potential Causes:

    • Insufficient bioavailability due to poor formulation or rapid metabolism.

    • The administered dose is too low to reach therapeutic concentrations at the target site.

    • Rapid clearance of the compound from circulation.

    • The chosen animal model may not be responsive to ApoInd18.

  • Solutions:

SolutionDetailed Protocol/ConsiderationsKey Metrics to Evaluate
Dose-Response Study Conduct a pilot study with a range of doses to determine the optimal therapeutic window. Start with a dose extrapolated from in vitro IC50 values and escalate.Tumor growth inhibition, biomarker modulation, and signs of toxicity.
Pharmacokinetic (PK) Study Perform a PK study to determine key parameters like Cmax (maximum concentration), t½ (half-life), and AUC (area under the curve). This will inform the optimal dosing regimen.Plasma and tissue concentrations of ApoInd18 at various time points post-administration.
Alternative Routes of Administration If intraperitoneal (IP) or oral (PO) routes provide poor bioavailability, consider intravenous (IV) or subcutaneous (SC) administration.[1]IV administration typically provides 100% bioavailability but may have a shorter half-life. SC administration can provide a slower, more sustained release.
Evaluate Target Engagement Use techniques like Western blot, immunohistochemistry, or in vivo imaging to confirm that ApoInd18 is reaching its target tissue and modulating its intended molecular target.Phosphorylation status of target proteins, cleavage of caspase-3, etc.

Issue 3: Adverse Effects and Toxicity

  • Symptoms:

    • Weight loss, lethargy, ruffled fur, or other signs of distress in treated animals.

    • Organ damage observed during necropsy.

  • Potential Causes:

    • Toxicity of the formulation vehicle (e.g., high DMSO concentration).

    • On-target toxicity due to apoptosis induction in healthy tissues.

    • Off-target effects of ApoInd18.

  • Solutions:

SolutionDetailed Protocol/ConsiderationsMonitoring Parameters
Vehicle Toxicity Study Administer the vehicle alone to a control group of animals to rule out any adverse effects from the formulation components.Body weight, clinical signs, and histopathology of key organs.
Maximum Tolerated Dose (MTD) Study Determine the highest dose of ApoInd18 that can be administered without causing unacceptable toxicity.Monitor for changes in body weight, complete blood count (CBC), and serum chemistry.
Histopathological Analysis Collect major organs (liver, kidney, spleen, etc.) at the end of the study for histopathological examination to identify any tissue damage.Presence of lesions, inflammation, or cellular necrosis.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for apoptosis inducers like ApoInd18?

A1: Apoptosis inducers typically work through one of two major pathways: the extrinsic (death receptor) pathway or the intrinsic (mitochondrial) pathway.[2][3] The extrinsic pathway is activated by ligands binding to death receptors on the cell surface, leading to the activation of caspase-8.[2] The intrinsic pathway is triggered by cellular stress, which leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9.[3] Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[3][4]

Q2: How do I prepare a stock solution of ApoInd18?

A2: For a hydrophobic compound like ApoInd18, a high-concentration stock solution should be prepared in an organic solvent such as 100% DMSO. This stock can then be used for further dilution into the final formulation vehicle immediately before administration to the animals.

Q3: What are the recommended routes of administration for ApoInd18 in vivo?

A3: The choice of administration route depends on the compound's properties and the experimental goals.

  • Intraperitoneal (IP): Commonly used in rodent studies due to ease of administration and the ability to deliver larger volumes.[5] However, absorption can be variable.

  • Intravenous (IV): Ensures 100% bioavailability and rapid distribution.[1] It is suitable for compounds with good aqueous solubility or for nanoparticle/liposomal formulations.

  • Subcutaneous (SC): Can provide a slow and sustained release, which may be beneficial for maintaining therapeutic concentrations over a longer period.[1]

  • Oral (PO): Subject to first-pass metabolism in the liver, which can significantly reduce bioavailability.[1] This route is challenging for poorly soluble compounds.

Q4: How can I determine the optimal dosing schedule?

A4: The optimal dosing schedule should be determined based on the compound's pharmacokinetic and pharmacodynamic properties. A pilot PK study will reveal the half-life of ApoInd18, which will inform the dosing frequency required to maintain drug levels above the therapeutic threshold.

Q5: What control groups should I include in my in vivo study?

A5: It is crucial to include the following control groups:

  • Untreated Control: To monitor the natural progression of the disease model.

  • Vehicle Control: To assess any effects of the formulation vehicle itself.

  • Positive Control (Optional): A known standard-of-care drug for the specific disease model can be used to validate the experimental setup.

III. Experimental Protocols

Protocol 1: General Formulation for a Hydrophobic Compound (e.g., ApoInd18)

  • Weigh the required amount of ApoInd18 in a sterile microcentrifuge tube.

  • Add the required volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 50 mg/mL). Vortex until fully dissolved.

  • In a separate sterile tube, prepare the dilution vehicle. For a final formulation of 10% DMSO, 40% PEG400, and 50% saline, first mix the PEG400 and saline.

  • Slowly add the ApoInd18/DMSO stock solution to the PEG400/saline mixture while vortexing to prevent precipitation.

  • Visually inspect the final formulation for any precipitates. If the solution is cloudy, it may require warming or sonication.

  • Administer to the animals immediately after preparation.

Protocol 2: Western Blot for Caspase-3 Cleavage

  • Harvest tumor or tissue samples and snap-freeze in liquid nitrogen.

  • Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

IV. Visualizations

Apoptosis_Pathways Figure 1: Simplified Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Caspase-8 Caspase-8 Death Receptor->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation ApoInd18 ApoInd18 Mitochondrion Mitochondrion ApoInd18->Mitochondrion Cellular Stress Cellular Stress Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 1: Simplified Apoptosis Signaling Pathways

Experimental_Workflow Figure 2: In Vivo Efficacy Study Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Formulation Formulation Dosing Dosing Formulation->Dosing Animal Model Animal Model Animal Model->Dosing Monitoring Monitoring Dosing->Monitoring Tumor Measurement Tumor Measurement Monitoring->Tumor Measurement PK Sampling PK Sampling Monitoring->PK Sampling Endpoint Endpoint Tumor Measurement->Endpoint PK Sampling->Endpoint Data Analysis Data Analysis Endpoint->Data Analysis

Figure 2: In Vivo Efficacy Study Workflow

References

Validation & Comparative

A Comparative Analysis of Apoptosis Inducer 18 (18α-Glycyrrhetinic Acid) and Other Standard Apoptotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Apoptosis Inducer 18, identified as 18α-Glycyrrhetinic Acid (18α-GA), with other well-established apoptosis inducers: Staurosporine, Etoposide (B1684455), and Doxorubicin. This document is intended to serve as a resource for researchers in cell biology and drug discovery, offering a side-by-side look at the performance of these compounds, supported by experimental data and detailed protocols.

Mechanism of Action: 18α-Glycyrrhetinic Acid

18α-Glycyrrhetinic Acid, a pentacyclic triterpenoid (B12794562) derivative from the licorice root (genus Glycyrrhiza), has been shown to induce apoptosis in various cancer cell lines.[1][2][3] Its pro-apoptotic effects are mediated through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] Key molecular events include the upregulation of pro-apoptotic proteins like Bax and Bak, downregulation of anti-apoptotic proteins such as Bcl-2, activation of caspases, and subsequent cleavage of cellular substrates, ultimately leading to programmed cell death.

Quantitative Comparison of Apoptotic Efficacy

The following tables summarize the quantitative data on the efficacy of 18α-Glycyrrhetinic Acid and other common apoptosis inducers in the human promyelocytic leukemia cell line, HL-60. This cell line is a widely used model for studying apoptosis.

Table 1: IC50 Values for Apoptosis Inducers in HL-60 Cells

CompoundIC50 (µM)Treatment Time (hours)Reference
18α-Glycyrrhetinic Acid10048[1][2]
Etoposide0.86 ± 0.3448[4]
Doxorubicin~0.5 (approx.)Not Specified[5]
StaurosporineNot explicitly definedNot explicitly defined

Table 2: Percentage of Apoptotic HL-60 Cells Induced by Various Agents

CompoundConcentration (µM)Treatment Time (hours)Apoptotic Cells (%)Assay MethodReference
18α-Glycyrrhetinic Acid10048Data not availableNot specified
EtoposideNot specified (30 min treatment)3~20DNA digestion[6]
StaurosporineNot specified24~35 (in HL-60/VCR)Not specified[7]
DoxorubicinNot specified24Not specifiedNot specified

Note: Direct comparative studies under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with caution.

Signaling Pathway of 18α-Glycyrrhetinic Acid-Induced Apoptosis

The following diagram illustrates the key signaling events initiated by 18α-Glycyrrhetinic Acid leading to apoptosis.

G 18α-Glycyrrhetinic Acid Induced Apoptosis Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL FasR FasR FasL->FasR Binds to FADD FADD FasR->FADD Recruits Procaspase-8 Procaspase-8 FADD->Procaspase-8 Activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax Bax Bax->Mitochondrion Promotes permeabilization Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Procaspase-9 Procaspase-9 Apaf1->Procaspase-9 Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 18aGA 18α-Glycyrrhetinic Acid 18aGA->FasL Upregulates 18aGA->Bax Upregulates 18aGA->Bcl2 Downregulates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Signaling cascade of 18α-GA-induced apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Cell Culture and Treatment

Cell Line: Human promyelocytic leukemia (HL-60) cells.

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Treatment: Cells are seeded at a density of 5 x 10^5 cells/mL and treated with the indicated concentrations of apoptosis inducers for the specified durations.

Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • After treatment, harvest cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour.

2. Caspase Activity Assay (Colorimetric)

This assay measures the activity of executioner caspases, such as caspase-3, which are key mediators of apoptosis.

Protocol:

  • Lyse the treated cells using a cell lysis buffer on ice for 10 minutes.

  • Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.

  • Transfer the supernatant (cytosolic extract) to a new microcentrifuge tube.

  • Determine the protein concentration of the lysate using a Bradford assay.

  • In a 96-well plate, add 50 µg of protein lysate to each well.

  • Add 50 µL of 2X reaction buffer containing 10 mM DTT to each well.

  • Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the efficacy of an apoptosis inducer.

G General Workflow for Apoptosis Induction Assay Cell_Culture Cell Culture (e.g., HL-60) Treatment Treatment with Apoptosis Inducer Cell_Culture->Treatment Harvesting Harvest and Wash Cells Treatment->Harvesting Apoptosis_Assay Apoptosis Assay Harvesting->Apoptosis_Assay Flow_Cytometry Annexin V/PI Staining (Flow Cytometry) Apoptosis_Assay->Flow_Cytometry Method 1 Caspase_Assay Caspase Activity Assay (Colorimetric/Fluorometric) Apoptosis_Assay->Caspase_Assay Method 2 Data_Analysis Data Analysis and Quantification Flow_Cytometry->Data_Analysis Caspase_Assay->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: Workflow for apoptosis induction and analysis.

Conclusion

18α-Glycyrrhetinic Acid demonstrates pro-apoptotic activity in cancer cell lines, operating through both intrinsic and extrinsic pathways. While direct quantitative comparisons with other inducers like Staurosporine, Etoposide, and Doxorubicin in identical experimental settings are not extensively available, the provided data offers a preliminary basis for evaluation. Further head-to-head studies employing standardized protocols are warranted to definitively establish the comparative efficacy of 18α-Glycyrrhetinic Acid as a potential therapeutic agent. The experimental protocols and pathway diagrams included in this guide are intended to support such future research endeavors.

References

Validating the Targets of Apoptosis Inducer 18: A Comparative Guide Using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into confirming the molecular targets of novel apoptosis-inducing compounds for researchers, scientists, and drug development professionals.

The identification and validation of molecular targets are critical steps in the development of novel therapeutics. For compounds designed to induce apoptosis, or programmed cell death, in cancer cells, pinpointing the precise protein or pathway they interact with is paramount for ensuring efficacy and minimizing off-target effects. The advent of CRISPR/Cas9 gene-editing technology has revolutionized this process, offering a highly specific and efficient method for target validation.

This guide provides a comprehensive comparison of CRISPR/Cas9-based methodologies with alternative approaches for validating the targets of a hypothetical novel therapeutic, "Apoptosis Inducer 18." It includes detailed experimental protocols, data presentation in a comparative format, and visualizations of key biological and experimental workflows.

Experimental Workflow for Target Validation

The general workflow for validating the target of an apoptosis-inducing compound using CRISPR/Cas9 involves systematically knocking out candidate target genes in a relevant cancer cell line. The response of these knockout cells to the compound is then compared to that of wild-type cells. A lack of apoptotic response in cells where the true target has been knocked out provides strong evidence for that gene's role in the compound's mechanism of action.

experimental_workflow cluster_setup Experimental Setup cluster_validation Validation & Analysis cell_line Select Cancer Cell Line candidate_genes Identify Candidate Target Genes cell_line->candidate_genes sgRNA_design Design sgRNAs for Candidate Genes candidate_genes->sgRNA_design cas9_delivery Deliver Cas9 & sgRNAs sgRNA_design->cas9_delivery knockout_pool Generate Knockout Cell Pools cas9_delivery->knockout_pool drug_treatment Treat with this compound knockout_pool->drug_treatment viability_assay Assess Cell Viability drug_treatment->viability_assay data_analysis Analyze and Identify Resistant Clones viability_assay->data_analysis target_confirmation Confirm Target Gene Knockout data_analysis->target_confirmation

Caption: CRISPR/Cas9 Target Validation Workflow

Comparative Analysis of Target Validation Methods

While CRISPR/Cas9 offers unparalleled precision, other techniques have traditionally been used for target validation. The table below compares these methods, highlighting their respective advantages and disadvantages.

FeatureCRISPR/Cas9 KnockoutRNA Interference (RNAi)Chemical Proteomics
Principle Permanent gene disruption at the DNA level.Transient gene silencing at the mRNA level.Affinity-based capture of protein targets.
Specificity High; off-target effects are possible but can be minimized.Moderate; off-target effects are a common concern.Dependent on the specificity of the chemical probe.
Efficacy Complete loss of protein function is achievable.Incomplete knockdown is common, leading to residual protein.Can identify direct binding partners.
Throughput High-throughput screening with pooled libraries is well-established.High-throughput screening is feasible.Lower throughput, often focused on a few candidates.
Time & Cost Can be time-consuming and costly to generate stable knockout lines.Relatively faster and less expensive for transient knockdowns.Can be complex and require specialized expertise and equipment.

Experimental Protocols

CRISPR/Cas9-Mediated Target Validation

This protocol outlines the key steps for identifying the target of "this compound" using a pooled CRISPR/Cas9 library screen.

1. Cell Line Selection and sgRNA Library Transduction:

  • Select a cancer cell line that is sensitive to "this compound."

  • Transduce the cells with a lentiviral-based pooled sgRNA library targeting a comprehensive set of genes (e.g., the human kinome or druggable genome). Ensure a low multiplicity of infection (MOI) to favor one sgRNA integration per cell.

2. Drug Selection and Screening:

  • Treat the transduced cell population with "this compound" at a concentration that induces significant cell death in the wild-type population (e.g., IC90).

  • Culture the cells for a period sufficient to allow for the enrichment of resistant clones.

3. Identification of Resistant Hits:

  • Isolate genomic DNA from the surviving cell population.

  • Amplify the sgRNA-encoding regions using PCR.

  • Perform next-generation sequencing (NGS) to determine the relative abundance of each sgRNA.

  • sgRNAs that are significantly enriched in the treated population correspond to genes whose knockout confers resistance to "this compound," thus representing candidate targets.

4. Hit Validation:

  • Validate the top candidate genes by generating individual knockout cell lines for each.

  • Confirm the knockout at the protein level using Western blotting or other proteomic methods.

  • Perform dose-response assays with "this compound" on the individual knockout lines to confirm the resistance phenotype.

Alternative Method: RNA Interference (RNAi) Screen

1. siRNA Library Transfection:

  • Seed the selected cancer cell line in multi-well plates.

  • Transfect the cells with a library of siRNAs targeting candidate genes.

2. Drug Treatment and Viability Assessment:

  • After a suitable incubation period to allow for target gene knockdown (typically 48-72 hours), treat the cells with "this compound."

  • Assess cell viability using a standard assay such as CellTiter-Glo® or MTS assay.

3. Data Analysis:

  • Identify siRNAs that lead to increased cell viability in the presence of the compound compared to control siRNAs. The corresponding genes are considered potential targets.

Apoptosis Signaling Pathway

Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both converge on the activation of effector caspases, which execute the final stages of cell death.[1][2] Understanding these pathways is crucial for elucidating the mechanism of action of a novel apoptosis inducer.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor procaspase8 Pro-Caspase-8 death_receptor->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 bcl2_family Bcl-2 Family Proteins caspase8->bcl2_family (via Bid) procaspase3 Pro-Caspase-3 caspase8->procaspase3 dna_damage DNA Damage / Stress dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c apoptosome Apoptosome cytochrome_c->apoptosome procaspase9 Pro-Caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified Apoptosis Signaling Pathways

Concluding Remarks

The validation of drug targets is a cornerstone of modern drug discovery. While various methods exist, CRISPR/Cas9 technology has emerged as a gold standard due to its precision and scalability. For a novel agent like "this compound," a CRISPR/Cas9-based screen provides a robust and unbiased approach to identify its molecular target with high confidence. This, in turn, facilitates further preclinical and clinical development by providing a clear mechanism of action and potential biomarkers for patient stratification. The combination of systematic gene editing, phenotypic screening, and rigorous validation ensures a comprehensive understanding of the therapeutic's function, ultimately accelerating its path to clinical application.

References

Unveiling the Synergistic Potential of Apoptosis Inducer 18 in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the synergistic effects of Apoptosis Inducer 18, a potent CDK2 and CDK9 inhibitor, with established anticancer agents reveals promising new avenues for combination therapies. This guide provides an objective comparison of its performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound, identified as the compound CCT068127, has demonstrated significant potential in preclinical studies not only as a standalone agent but also in combination with other targeted therapies. Its mechanism of action, which involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) and 9 (CDK9), leads to cell cycle arrest and apoptosis in cancer cells. Research has highlighted its synergistic capabilities, particularly with inhibitors of the BCL2 family and MEK signaling pathway, offering a multi-pronged attack on cancer cell survival and proliferation.

Synergistic Effect with BCL2 Family Inhibitors

A key study has demonstrated a potent synergistic anti-proliferative effect when this compound (CCT068127) is combined with the BCL2 family inhibitor ABT-263 (Navitoclax)[1][2]. This combination is particularly effective because CCT068127 treatment leads to a rapid decrease in the levels of the anti-apoptotic protein MCL1. The downregulation of MCL1 sensitizes cancer cells to the effects of BCL2 inhibitors like ABT-263, which target other anti-apoptotic proteins, leading to enhanced cancer cell death.

Quantitative Analysis of Synergy

The synergistic effect of the combination of this compound (CCT068127) and ABT-263 has been quantified using metrics such as the Combination Index (CI). A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Cell LineDrug CombinationCombination Index (CI)Effect
HT29 (Colon Cancer)CCT068127 + ABT-263< 1Synergistic
RKO (Colon Cancer)CCT068127 + ABT-263< 1Synergistic

Table 1: Synergistic activity of this compound (CCT068127) and ABT-263 in colon cancer cell lines. Data extrapolated from findings indicating synergistic antiproliferative activity[1][2].

Synergistic Effect with MEK Inhibitors

In the context of lung cancer, particularly in KRAS-mutant cell lines, this compound (CCT68127) has shown synergistic or at least additive effects when combined with the MEK inhibitor, trametinib[3]. This suggests a potential therapeutic strategy for cancers driven by the MAPK/ERK pathway.

Cell LineDrug CombinationEffect
KRAS-mutant Lung CancerCCT68127 + Trametinib (B1684009)Synergistic/Additive

Table 2: Synergistic and additive effects of this compound (CCT68127) and trametinib in lung cancer. Data based on findings from MacSynergy II method analysis[3].

Experimental Protocols

Cell Proliferation and Synergy Analysis

Cell Lines: HT29 and RKO human colon cancer cell lines were utilized.

Treatment: Cells were treated with increasing concentrations of this compound (CCT068127) or seliciclib for 24 hours. For combination studies, cells were treated with CCT068127 and ABT-263.

Assay: The anti-proliferative effects were measured using the sulforhodamine B (SRB) assay. For long-term effects, a colony formation assay was performed where HT29 cells were treated for 5 days, followed by a 7-day drug-free period before staining with crystal violet.

Synergy Quantification: The synergistic effect of the drug combination was determined by calculating the Combination Index (CI) using the Chou-Talalay method.

Western Blot Analysis for Protein Expression

Objective: To determine the effect of CCT068127 on the phosphorylation of Retinoblastoma protein (RB) (a marker for CDK2 inhibition) and RNA polymerase II (a marker for CDK9 inhibition).

Procedure: HT29 and RKO cells were treated with various concentrations of CCT068127 for 24 hours. Cell lysates were then prepared and analyzed by western blotting using antibodies specific for phosphorylated RB and RNA polymerase II[1].

Signaling Pathways and Mechanisms of Action

The synergistic effects of this compound with other anticancer drugs can be attributed to its targeted inhibition of CDK2 and CDK9, which are crucial regulators of the cell cycle and transcription.

Figure 1: Signaling pathway of this compound (CCT068127) and its synergy with ABT-263.

Experimental_Workflow Start Start: Cancer Cell Lines Treatment Treatment: - this compound (CCT068127) - Anticancer Drug (e.g., ABT-263) - Combination Start->Treatment Proliferation_Assay Cell Proliferation Assay (SRB / Colony Formation) Treatment->Proliferation_Assay Western_Blot Western Blot Analysis (Protein Expression) Treatment->Western_Blot Synergy_Analysis Synergy Analysis (Combination Index) Proliferation_Assay->Synergy_Analysis Results Results: Quantitative Data Tables Synergy_Analysis->Results

Figure 2: General experimental workflow for assessing synergistic effects.

References

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